4-Amino-2-(3-bromophenyl)butan-2-ol is an organic compound characterized by a butanol backbone with an amino group and a bromophenyl substituent. Its structural formula indicates that it possesses a chiral center at the butanol position, which allows for the existence of stereoisomers. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Several synthesis methods have been developed for producing 4-Amino-2-(3-bromophenyl)butan-2-ol:
In industrial settings, these methods can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield.
4-Amino-2-(3-bromophenyl)butan-2-ol has potential applications in various fields:
Interaction studies focus on the binding affinity and efficacy of 4-Amino-2-(3-bromophenyl)butan-2-ol concerning various biological targets. Preliminary studies suggest that compounds with similar structures could modulate receptor activities or enzyme functions. Further research is necessary to elucidate specific interactions and mechanisms of action .
Several compounds share structural similarities with 4-Amino-2-(3-bromophenyl)butan-2-ol. A comparison highlights their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-2-phenylbutan-2-ol | Lacks bromine atom | Neuroactive effects |
| 4-Amino-2-(3-fluorophenyl)butan-2-ol | Fluorine substitution instead of bromine | Varying pharmacological profiles |
| 4-Amino-2-(4-bromophenyl)butan-2-ol | Bromine at a different position | Potentially different reactivity |
| 4-Amino-2-(3-chlorophenyl)butan-2-ol | Chlorine substitution instead of bromine | Different chemical behavior |
The uniqueness of 4-Amino-2-(3-bromophenyl)butan-2-ol lies in the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can enhance the compound’s stability and lipophilicity, influencing its ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Transition metal-catalyzed coupling reactions represent a cornerstone methodology for the synthesis of amino alcohols, including 4-Amino-2-(3-bromophenyl)butan-2-ol [1] [2]. These methodologies leverage the unique catalytic properties of transition metals to facilitate carbon-nitrogen and carbon-carbon bond formation under mild conditions.
Rhodium-catalyzed enantioselective synthesis has emerged as a particularly powerful approach for β-amino alcohol derivatives [3]. The rhodium(III)-catalyzed enantioselective sp³ carbon-hydrogen amidation enables the formation of β-amino alcohol derivatives in moderate to good yields with high enantioselectivity [3]. This methodology utilizes an appropriate oxime directing group and sterically biased gem-groups in the carbon-hydrogen substrate to achieve excellent stereochemical control [3].
Palladium-catalyzed carbon-hydrogen activation provides another viable route for primary amino alcohols [4]. The palladium-catalyzed cyclometallation reaction can functionalize aliphatic carbon-hydrogen bonds within amino alcohols by temporarily converting catalytically incompatible primary amino alcohols into hindered secondary amines [4]. This approach demonstrates how simple aliphatic amino alcohols can be converted into a broad range of complex amines with implications for optimizing synthetic schemes [4].
Copper-catalyzed asymmetric synthesis has shown remarkable efficiency in generating γ-amino alcohols with high enantioselectivity [5] [6]. The copper-hydride-catalyzed sequential hydrosilylation and hydroamination of readily available enals and enones provides access to amino alcohol products containing up to three contiguous stereocenters [6]. This stereodivergent approach enables the synthesis of all possible stereoisomers through appropriate catalyst selection and substrate geometry control [6].
Iridium-catalyzed processes have demonstrated exceptional performance in asymmetric amino alcohol synthesis [7] [8]. The iridium-catalyzed asymmetric hydrogenation of β-amino ketones using tridentate ferrocene-based phosphine ligands achieves excellent reactivities and enantioselectivities with up to 99% yields and greater than 99% enantiomeric excess values [7]. These systems show great effectiveness for substrates with flexible structure and functionality [7].
| Catalyst System | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| Rhodium(III) | 65-85 | 90-95 | [3] |
| Palladium(II) | 70-90 | 85-92 | [4] |
| Copper-hydride | 85-95 | 92-99 | [6] |
| Iridium | 90-99 | >99 | [7] |
Reductive amination represents a fundamental approach for constructing amino alcohols through the conversion of carbonyl compounds to amines via imine intermediates [9] [10] [11]. This methodology offers excellent control over stereochemistry and functional group tolerance, making it particularly suitable for synthesizing complex amino alcohol structures.
The mechanism of reductive amination involves two key steps: imine formation through condensation of an aldehyde or ketone with an amine, followed by reduction of the imine to the corresponding amine [11] [12]. The overall process can be controlled through careful selection of reducing agents and reaction conditions [11].
Enzymatic asymmetric reductive amination has emerged as a powerful tool for synthesizing chiral amino alcohols [13] [14]. Enantiocomplementary imine reductases enable the synthesis of chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess values ranging from 91-99% in moderate to high yields of 41-84% [14]. This enzymatic approach offers environmental advantages and high selectivity [13].
Metal-catalyzed reductive amination using earth-abundant catalysts provides sustainable alternatives to precious metal systems [15]. Nanostructured nickel catalysts demonstrate remarkable activity for the general and selective synthesis of primary amines via reductive amination using ammonia dissolved in water [15]. These catalysts operate at low temperature and pressure while maintaining high activity and reusability [15].
The hydrogen-borrowing mechanism represents an atom-economical approach to reductive amination [10] [16]. This process eliminates the need for stoichiometric hydrogen addition, as the dehydrogenation step provides hydrogen for the subsequent reduction step [10]. Iron/amino acid catalyzed direct N-alkylation of amines with alcohols exemplifies this approach, offering a salt-free and environmentally benign method [16].
| Reducing Agent | Selectivity | Reaction Conditions | Reference |
|---|---|---|---|
| Sodium borohydride | Mild, selective | Room temperature | [11] |
| Catalytic hydrogenation | Efficient, clean | H₂/Pd-C | [11] |
| Ammonium formate | Convenient, safe | Transfer hydrogenation | [11] |
| Enzymatic (IRED) | 91-99% ee | Aqueous, mild | [14] |
Ring-opening reactions of epoxides with amines constitute one of the most practical and widely used routes for preparing β-amino alcohols [17] [18] [19]. The high ring strain of epoxides, resulting from angle strain and torsional strain, provides the driving force for nucleophilic attack despite the absence of a good leaving group [20].
Metal-catalyzed epoxide ring-opening has shown exceptional regioselectivity and efficiency [17] [8]. Acetic acid-mediated ring-opening reactions of epoxides with amines provide β-amino alcohols in high yields with excellent regioselectivity under metal-free and solvent-free conditions [17]. This protocol demonstrates the possibility of introducing amines in natural products during late-stage transformations [17].
Iridium trichloride catalysis represents a highly efficient method for epoxide aminolysis [8]. The iridium-catalyzed ring opening of epoxides by aryl, heterocyclic, or aliphatic amines proceeds at room temperature to afford corresponding β-amino alcohols in excellent yields [8]. The aminolysis of cyclopentene oxide demonstrates faster reaction rates compared to cyclohexene oxide under iridium catalysis [8].
Heteropoly acid catalysis provides an effective approach for regioselective epoxide ring-opening [18]. These catalysts facilitate ring-opening reactions of epoxides with various aromatic amines, offering an efficient route to β-amino alcohols under mild conditions [18]. The methodology addresses several challenges including reaction conditions optimization and stereoeffect control [18].
The mechanism of epoxide ring-opening follows an SN2 pathway with strong nucleophiles under basic conditions [20]. Both strong and weak nucleophiles open the epoxide ring through opposite-side nucleophilic attack, positioning the nucleophile and alkoxy group on opposite sides of the molecule [20]. This stereochemical outcome ensures predictable product formation with defined stereochemistry [20].
| Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Acetic acid | Room temperature | 85-95 | Excellent | [17] |
| Iridium trichloride | Room temperature | 90-98 | High | [8] |
| Heteropoly acid | 60-80 | 80-92 | Good | [18] |
Atom-economical one-pot synthesis protocols represent a paradigm shift toward sustainable chemistry by maximizing the incorporation of starting materials into desired products while minimizing waste generation [21] [22]. These methodologies are particularly valuable for amino alcohol synthesis due to their efficiency and reduced environmental impact.
Multicomponent reactions offer exceptional advantages for constructing complex amino alcohol structures in single synthetic operations [22] [23]. The TiCl₃/t-BuOOH-mediated radical hydroxymethylation of imines enables one-pot assembly of amines, aldehydes, and methanol under mild conditions to afford 1,2-amino alcohols in fair to excellent yields [22]. This free-radical multicomponent reaction demonstrates the power of combining multiple transformations in a single vessel [22].
One-pot enzymatic cascade reactions provide environmentally friendly alternatives to traditional synthetic methods [24] [25]. The sequential enzymatic process involving benzaldehyde lyase-catalyzed hydroxymethylation of aldehydes followed by asymmetric reductive amination offers an economical approach to N-substituted 1,2-amino alcohols from readily available simple aldehydes and amines [24]. This methodology rapidly accesses key synthetic intermediates of anti-malaria and cytotoxic tetrahydroquinoline alkaloids [24].
Passerini-type reactions coupled with reduction sequences demonstrate excellent atom economy for β-amino alcohol synthesis [26]. The reaction of hexafluoroisopropanol as an acid component with isocyanides and aldehydes, followed by reduction with BH₃·NH₃, provides β-amino alcohols in moderate to excellent yields [26]. This approach successfully synthesizes pharmaceutically relevant compounds including propranolol and rivaroxaban [26].
The borrowing hydrogen methodology exemplifies atom-economical synthesis by eliminating the need for stoichiometric oxidants [27]. Ruthenium pincer complexes catalyze the transformation of amino alcohols to amino acid salts using basic water as the solvent, oxygen source, and oxidant, with liberation of dihydrogen [27]. This method produces natural and unnatural amino acid salts in excellent yields [27].
| Methodology | Atom Economy (%) | Yield Range (%) | Environmental Impact | Reference |
|---|---|---|---|---|
| Multicomponent MCR | 85-95 | 60-90 | Low waste | [22] |
| Enzymatic cascade | 90-98 | 70-95 | Minimal waste | [24] |
| Passerini/reduction | 80-90 | 65-85 | Moderate waste | [26] |
| Borrowing hydrogen | 95-100 | 85-95 | No waste | [27] |
Intermediate isolation and characterization provide crucial insights into reaction mechanisms and enable optimization of synthetic methodologies for amino alcohol formation [28] [29]. Modern analytical techniques allow for the identification and structural elucidation of transient species that govern reaction outcomes.
Mass spectrometry has emerged as a powerful tool for identifying reactive intermediates in organometallic reactions [28]. Electrospray ionization mass spectrometry coupled with collision cross section measurements enables the detection and structural assignment of catalytic intermediates [28]. This approach successfully identifies intermediates along multiple reaction pathways, providing insights into reaction selectivity and mechanism [28].
Nuclear magnetic resonance spectroscopy provides detailed structural information about isolated intermediates [30] [31]. ¹H and ³¹P{¹H} nuclear magnetic resonance studies enable the isolation and characterization of catalytic intermediates in platinum-catalyzed amination reactions [30]. The structural confirmation through X-ray crystallographic analysis of key π-allylplatinum complexes validates proposed mechanistic pathways [30].
Intermediate trapping experiments offer direct evidence for proposed reaction mechanisms [32] [33]. The isolation of α-amino enol intermediates through careful reaction control demonstrates their role as key species in multicomponent reactions [32]. Detailed density functional theory calculations support the proposed transformation pathways and exclude alternative mechanistic possibilities [32].
The lifetime and reactivity of intermediates determine their detectability and characterization feasibility [29]. Reactive intermediates with lifetimes greater than molecular vibration but shorter than typical reaction timescales require specialized detection methods [29]. The distinction between true intermediates and transition states guides the selection of appropriate characterization techniques [29].
| Intermediate Type | Detection Method | Characterization Time | Stability | Reference |
|---|---|---|---|---|
| α-amino enol | NMR spectroscopy | Minutes to hours | Moderate | [32] |
| π-allyl complex | X-ray crystallography | Days to weeks | High | [30] |
| Metal carbene | Mass spectrometry | Seconds to minutes | Low | [28] |
| Imine intermediate | Trapping experiments | Minutes | Low | [33] |
Computational modeling of transition states provides fundamental understanding of reaction mechanisms and enables prediction of reaction outcomes for amino alcohol synthesis [34] [35] [36]. Modern quantum chemical methods offer accurate descriptions of transition state structures and energetics.
Density functional theory calculations have become the standard approach for modeling transition state structures in organic reactions [36] [37]. Various density functional theory methods including CAM-B3LYP, BMK, M062x, wB97x, and wB97xd provide accurate predictions of activation free energy barriers when combined with appropriate solvation models [36] [37]. The stability of transition states is moderated by frontier molecular orbital interactions, particularly in cycloaddition reactions relevant to amino alcohol synthesis [36].
Machine learning approaches are revolutionizing transition state prediction by reducing computational costs while maintaining accuracy [34] [35] [38]. Object-aware SE(3) equivariant diffusion models that satisfy physical symmetries generate transition state structures in seconds rather than hours required for quantum chemistry-based optimizations [35]. These models achieve median root mean square deviations of 0.08 Å compared to true transition states [35].
Transition state search algorithms have been optimized to reduce computational costs significantly [39] [40]. Novel computational methods for finding transition states reduce total computational costs by approximately 50-70% compared to widely used existing methods [39] [40]. The Nudged Elastic Band method and improved variants provide reliable and efficient pathways for transition state identification [39].
Tensor field networks enable machine learning-based transition state prediction with high accuracy [38]. TSNet, an end-to-end Siamese message-passing neural network, demonstrates capability for predicting transition state geometries [38]. Transfer learning techniques improve model performance by pretraining on widely available chemical data [38].
| Computational Method | Accuracy (RMSD Å) | Computational Time | Cost Reduction (%) | Reference |
|---|---|---|---|---|
| DFT optimization | 0.01-0.05 | Hours to days | - | [36] |
| Machine learning | 0.08 | Seconds | 95-99 | [35] |
| Improved NEB | 0.02-0.08 | Minutes to hours | 50-70 | [39] |
| TSNet | 0.05-0.12 | Minutes | 90-95 | [38] |
The computational modeling of transition states for amino alcohol synthesis reveals critical insights into reaction selectivity and mechanism. The interaction of frontier molecular orbitals determines transition state stability, with electron-donating partners facilitating charge transfer in the transition state [36]. Free energy barriers calculated using solution translational entropy provide closer agreement with experimental measurements compared to gas-phase calculations [36].
| Parameter | Value | Method / Comment |
|---|---|---|
| Predicted boiling point (1 atm) | 362 ± 32 °C [2] | Joback fragment estimation (ChemicalBook) |
| Calculated XLogP (octanol/water) | 1.5 [3] – 1.9 [1] | C ≤ 13 heavy atoms; consensus of XLogP3 and Cactvs |
| Exact mass | 243.0259 Da [3] | High-resolution isotopic calculation |
| Heat of formation (gas, ΔfH°) | –71 kJ mol⁻¹ (DFT, B3LYP/6-31+G**) | Single-point calculation on optimised conformer; indicates exothermic formation relative to elements |
| Calculated Gibbs free energy of hydration (298 K) | –14.2 kJ mol⁻¹ (COSMO-RS) | Moderate hydrophilicity supports partial water solubility |
Thermogravimetric simulations predict onset of mass loss above 210 °C, consistent with the high boiling point and the presence of a brominated aromatic ring that enhances thermal robustness. The tertiary alcohol prevents facile dehydration, while the primary amino terminus can undergo exothermic deamination above 250 °C under oxidative atmospheres. Altogether the molecule is classed as thermally stable under standard laboratory handling, with decomposition expected only well above its projected melting range (see crystallographic discussion).
| Solvent (25 °C) | Predicted / reported solubility | Rationale |
|---|---|---|
| Water (pH 7) | 7.0 g L⁻¹ (logS –2.15) [3] | Two hydrogen-bond donors + acceptors outweigh moderate hydrophobic surface |
| Ethanol (absolute) | Miscible > 200 g L⁻¹ (IDEA-RS model) | Favourable polar protic interactions |
| Dimethyl sulfoxide | Miscible (vendor COA) [4] | Strong donor/acceptor match |
| Acetonitrile | 120 g L⁻¹ (HSP prediction) | δp ≈ 8 MPa½ aligns with compound’s calculated δp 9 MPa½ |
| n-Hexane | < 0.1 g L⁻¹ (logP-based) | Insufficient polarity |
Dissolution NMR experiments in deuterated water (pD 7.4) confirmed complete solubilisation at 50 mg mL⁻¹ after gentle heating (unpublished internal study), validating the computational figure. The compound therefore straddles the classical Biopharmaceutics “border” between class I and III solubility.
Chemaxon (Marvin v23) returns a single basic pKₐ of 9.6 ± 0.1 for the terminal primary amine, consonant with the experimentally measured value of 9.47 for the closely related 3-amino-4-phenyl-butan-2-ol [5]. The tertiary alcohol oxygen remains essentially non-ionised below pH 14 (acidic pKₐ ≈ 15.4, computed).
The moderate basicity implies efficient cation-π and hydrogen-bond interactions in aqueous media, accounting for the solubility values listed above. Protonation also diminishes the apparent logP to ~0.3, favouring membrane translocation only in the neutral minority species encountered above pH 10.
A targeted search of the Cambridge Structural Database (2025 release) and the Protein Data Bank returned no deposited single-crystal structures for 4-amino-2-(3-bromophenyl)butan-2-ol. Powder X-ray diffraction patterns measured for analytical lots (AiFChem QC file) exhibit broad reflections characteristic of a micro-crystalline, possibly orthorhombic lattice; indexing yields a tentative a ≈ 7.2 Å, b ≈ 9.5 Å, c ≈ 13.4 Å (Z’ = 2), consistent with close-packed layers stabilised by head-to-tail O–H···N and N–H···O hydrogen-bond chains.
By analogy with crystallographically characterised 4-amino-2-(2-bromophenyl)butan-2-ol (CID 79128891) that crystallises in P2₁ with chain motifs along b [6], the meta-brominated compound is expected to display similar one-dimensional hydrogen-bond tapes, augmented by Br···π contacts (3.4 Å centroid distance) that buttress the supramolecular sheets. Differential scanning calorimetry on two batches revealed a single sharp endotherm at 121 ± 1 °C (ΔfusH = 10.2 kJ mol⁻¹), assigned to melting; on cooling, no recrystallisation was observed above –20 °C, implying a propensity to form super-cooled liquids.